molecular formula C12H13NO3 B11727142 3-[(3,5-Dimethylphenyl)carbamoyl]prop-2-enoic acid

3-[(3,5-Dimethylphenyl)carbamoyl]prop-2-enoic acid

Cat. No.: B11727142
M. Wt: 219.24 g/mol
InChI Key: RMPBFVIFASQTTQ-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethylphenyl)carbamoyl]prop-2-enoic acid is an organic compound with the molecular formula C12H13NO3 It is a derivative of prop-2-enoic acid, featuring a carbamoyl group attached to a 3,5-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dimethylphenyl)carbamoyl]prop-2-enoic acid typically involves the reaction of maleic anhydride with 3,5-dimethylaniline. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:

    Solvent: Anhydrous toluene or dichloromethane

    Temperature: 60-80°C

    Catalyst: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

    Reactants: Maleic anhydride and 3,5-dimethylaniline

    Reaction Medium: Continuous flow of reactants through a heated reactor

    Purification: Crystallization or chromatography to isolate the final product

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dimethylphenyl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various carbamoyl derivatives

Scientific Research Applications

3-[(3,5-Dimethylphenyl)carbamoyl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethylphenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,4-Dimethylphenyl)carbamoyl]prop-2-enoic acid
  • 3-[(3,5-Dimethoxyphenyl)carbamoyl]prop-2-enoic acid
  • 3-[(3,5-Dimethylphenyl)carbamoyl]propanoic acid

Uniqueness

3-[(3,5-Dimethylphenyl)carbamoyl]prop-2-enoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. The presence of the 3,5-dimethyl groups can enhance its stability and modify its chemical properties compared to similar compounds.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H13NO3/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)

InChI Key

RMPBFVIFASQTTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C

Origin of Product

United States

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